4'-Carboethoxy-3-(4-methylphenyl)propiophenone

Übersicht

Beschreibung

4’-Carboethoxy-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C19H20O3 and a molecular weight of 296.4 g/mol.

Vorbereitungsmethoden

The synthesis of 4’-Carboethoxy-3-(4-methylphenyl)propiophenone involves several steps. One common synthetic route includes the reaction of 4-methylacetophenone with ethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic

Biologische Aktivität

4'-Carboethoxy-3-(4-methylphenyl)propiophenone, identified by its CAS number 898768-63-3, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

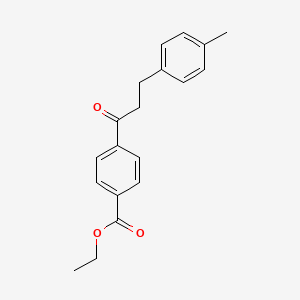

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 270.31 g/mol

- IUPAC Name : Ethyl 4-(4-methylphenyl)-3-oxobutanoate

This compound features a propiophenone backbone with a carboethoxy group at the para position relative to the methylphenyl moiety. This structural configuration is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, in a study involving breast cancer cells, treatment with this compound led to increased levels of pro-apoptotic proteins and a decrease in anti-apoptotic factors, suggesting a mechanism that promotes cell death in malignant cells .

Antioxidant Activity

The compound also demonstrates notable antioxidant activity. In vitro assays revealed that this compound effectively scavenges free radicals and reduces oxidative stress markers. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Free Radical Scavenging : Its ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Gene Expression Modulation : It may influence the expression of genes involved in apoptosis and cell cycle regulation.

Study on Breast Cancer Cells

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells compared to untreated controls .

Neuroprotective Effects

A separate study investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Using neuronal cell cultures exposed to hydrogen peroxide, it was found that pre-treatment with this compound significantly reduced cell death and preserved mitochondrial function .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Chemistry

4'-Carboethoxy-3-(4-methylphenyl)propiophenone serves as a building block in organic synthesis. It is utilized in the development of various derivatives that may exhibit enhanced biological activity or distinct physical properties. Its reactivity allows it to participate in multiple chemical reactions, making it a versatile compound in synthetic organic chemistry.

Biology

In biological studies, this compound is investigated for its enzyme inhibition properties and interactions with proteins. Research indicates that it can modulate specific cellular pathways, which is crucial for understanding its potential therapeutic effects.

Medicine

The compound has been studied for its therapeutic properties , particularly in cancer research. It shows promise as a precursor in drug development, especially for anticancer agents. In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating potential pathways for therapeutic intervention.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in formulating products that require specific chemical characteristics.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies: In vitro assays indicated significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.

- Mechanism of Action: The anticancer effects may be mediated through apoptosis induction and cell cycle arrest at specific phases.

Case Study: Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry investigated the effects of this compound on MCF-7 breast cancer cells. The results revealed a dose-dependent reduction in cell viability accompanied by increased markers of apoptosis (e.g., caspase activation). This suggests the compound's potential as a lead for developing new anticancer agents targeting breast cancer.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibits proliferation in MCF-7 and PC-3 cells | |

| Cytotoxicity | Selective toxicity towards cancer cells |

Eigenschaften

IUPAC Name |

ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-3-22-19(21)17-11-9-16(10-12-17)18(20)13-8-15-6-4-14(2)5-7-15/h4-7,9-12H,3,8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUVPPXOEPDXIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644117 | |

| Record name | Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-63-3 | |

| Record name | Ethyl 4-[3-(4-methylphenyl)-1-oxopropyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[3-(4-methylphenyl)propanoyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.